molecular formula C10H18O2 B13520313 Ethyl 3-methylhept-2-enoate

Ethyl 3-methylhept-2-enoate

Cat. No.: B13520313
M. Wt: 170.25 g/mol
InChI Key: ODIGGGLINZKHCV-CMDGGOBGSA-N
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Description

Ethyl 3-methylhept-2-enoate (C 10 H 18 O 2 , MW: 170.25) is an α,β-unsaturated ester characterized by its enoate structure, a class of compounds that serves as a fundamental building block in organic synthesis . Its structure makes it a candidate substrate for investigating asymmetric reduction reactions catalyzed by ene-reductases (ERs), a family of enzymes with growing importance in the production of fine and specialty chemicals through environmentally friendly biocatalytic and chemoenzymatic routes . Research into ERs, such as the Old Yellow Enzyme (OYE) family and the clostridial Enoate Reductases (EnoR), focuses on their ability to selectively reduce activated C=C bonds in compounds like this compound, potentially generating valuable chiral synthons with high enantioselectivity under mild conditions . This compound thereby provides value in expanding the substrate scope of known ERs, in enzyme discovery programs, and in the development of multi-enzyme cascade reactions for the synthesis of complex, optically active molecules . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. This product is intended for use in a laboratory setting by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (E)-3-methylhept-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+

InChI Key

ODIGGGLINZKHCV-CMDGGOBGSA-N

Isomeric SMILES

CCCC/C(=C/C(=O)OCC)/C

Canonical SMILES

CCCCC(=CC(=O)OCC)C

Origin of Product

United States

The Significance of α,β Unsaturated Esters As Key Synthons in Organic Synthesis

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. This arrangement of alternating double and single bonds creates a delocalized π-electron system that imparts unique reactivity to the molecule. The presence of the electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility as key synthons in a multitude of organic transformations.

One of the most prominent reactions involving α,β-unsaturated esters is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. This reaction is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of complex molecules. Furthermore, the double bond can participate in various cycloaddition reactions, and the ester functionality itself can be readily transformed into other functional groups, further expanding their synthetic versatility.

Structural Characteristics and Isomeric Considerations of Ethyl 3 Methylhept 2 Enoate

Ethyl 3-methylhept-2-enoate possesses a molecular formula of C₁₀H₁₈O₂. Its structure features a heptene (B3026448) backbone with a methyl group at the third carbon and an ethyl ester at the second position. The core of its chemical personality lies in the α,β-unsaturated ester moiety.

A critical aspect of the structure of this compound is the potential for geometric isomerism around the carbon-carbon double bond. This gives rise to two distinct isomers: (E)-Ethyl 3-methylhept-2-enoate and (Z)-Ethyl 3-methylhept-2-enoate. The (E) isomer, from the German entgegen for opposite, has the higher priority groups on opposite sides of the double bond. Conversely, the (Z) isomer, from the German zusammen for together, has the higher priority groups on the same side. The stereochemistry of the double bond can significantly influence the molecule's physical properties and its role in stereoselective reactions.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Isomers (E)-Ethyl 3-methylhept-2-enoate, (Z)-Ethyl 3-methylhept-2-enoate

Overview of Academic Research Trajectories for Ethyl 3 Methylhept 2 Enoate

Classical Approaches to α,β-Unsaturated Ester Construction

Traditional methods for constructing the α,β-unsaturated ester functionality have been well-established for decades and remain widely used due to their reliability and predictability. These methods typically involve the reaction of a carbonyl compound with a stabilized carbanion or an organometallic reagent.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most powerful and versatile methods for the formation of carbon-carbon double bonds. organic-chemistry.orgrsc.org Both reactions involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium ylide, typically prepared by treating a phosphonium salt with a strong base. For the synthesis of this compound, a plausible Wittig approach would involve the reaction of pentan-2-one with ethyl (triphenylphosphoranylidene)acetate. caltech.edu A general feature of the Wittig reaction is that it can produce a mixture of (E) and (Z) isomers, with the stereochemical outcome influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions. acs.orgbeilstein-journals.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. researchgate.netnih.govkoreascience.kr This increased reactivity allows for the olefination of less reactive ketones and typically provides excellent stereoselectivity, favoring the formation of the (E)-isomer. researchgate.net A specific application of the HWE reaction towards a structural analogue involves the reaction of 2-methylpentanal (B94375) with a protected phosphonate to yield ethyl 2-((t-butyldimethylsilyl)oxy)-4-methylhept-2-enoate. researchgate.netacs.org For the direct synthesis of this compound, the HWE reaction would involve the reaction of pentan-2-one with triethyl phosphonoacetate in the presence of a base. core.ac.uksioc-journal.cn The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. researchgate.net

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Nucleophile Phosphonium ylide Phosphonate carbanion
Reactivity Generally less reactive Generally more reactive, reacts with hindered ketones
Stereoselectivity Variable (E/Z mixture) High (E)-selectivity is common
Byproduct Triphenylphosphine oxide Water-soluble phosphate ester
Purification Can be challenging Generally easier

Knoevenagel Condensation and Related Esterification Reactions

The Knoevenagel condensation is another classical method for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. rsc.org The initial product is often a β-hydroxy compound which then undergoes dehydration to form the α,β-unsaturated product.

For the synthesis of this compound, a potential Knoevenagel approach would involve the condensation of pentan-2-one with a malonic ester derivative, such as diethyl malonate, in the presence of a base like piperidine (B6355638) or pyridine (B92270). rsc.orgrit.edu This would be followed by decarboxylation to yield the desired product. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, can facilitate both condensation and decarboxylation in a single step when a carboxylic acid is present in the active methylene compound. rsc.org

Table 2: Key Components in Knoevenagel Condensation

Component Role Example for this compound Synthesis
Carbonyl Compound Electrophile Pentan-2-one
Active Methylene Compound Nucleophile Diethyl malonate or Ethyl acetoacetate
Catalyst Base Piperidine, Pyridine
Intermediate β-hydroxy ester Not typically isolated
Final Product α,β-unsaturated ester This compound

Reformatsky Reaction Pathways

The Reformatsky reaction provides a route to β-hydroxy esters, which can be subsequently dehydrated to afford α,β-unsaturated esters. organic-chemistry.orgbeilstein-journals.org This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. iupac.orgrsc.org This enolate then reacts with an aldehyde or ketone.

To synthesize this compound via a Reformatsky pathway, pentan-2-one would be treated with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc. rsc.org The resulting β-hydroxy ester can then be dehydrated under acidic or basic conditions to yield the target α,β-unsaturated ester. A key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc reagent, which prevents self-condensation of the ester. rsc.org

Modern Catalytic Syntheses of this compound

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of α,β-unsaturated esters, often offering higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Olefination and Cross-Coupling Methods

Various transition metals, including palladium, ruthenium, and rhodium, have been employed to catalyze the formation of α,β-unsaturated esters. beilstein-journals.org These methods often proceed through different mechanisms, such as cross-coupling reactions or metathesis.

Palladium-catalyzed reactions, such as the Heck reaction, can be used to form C-C bonds, and variations of these methods can be applied to the synthesis of unsaturated esters. Ruthenium-based catalysts are particularly known for their application in olefin metathesis. organic-chemistry.orgcore.ac.uk A tandem cross-metathesis/Wittig olefination catalyzed by ruthenium has been developed to produce conjugated dienoic esters. organic-chemistry.org Rhodium catalysts have been used in the synthesis of β-amino esters from α,β-unsaturated esters.

While these methods are powerful for the synthesis of a wide range of unsaturated compounds, specific examples detailing the synthesis of this compound using these catalytic systems are not extensively reported in the surveyed literature.

Copper-catalyzed reactions have gained significant attention due to the low cost and low toxicity of copper compared to other transition metals. Copper catalysts can be employed in various transformations, including olefination reactions. For instance, copper-catalyzed olefination of N-unsubstituted hydrazones has been developed. However, the specific application of copper-catalyzed carbonyl-olefin metathesis for the direct synthesis of this compound is not well-documented in the current literature. General copper-catalyzed methods for the synthesis of α,β-unsaturated esters often involve the coupling of organometallic reagents with appropriate substrates.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Key Peaks/Shifts
Infrared (IR) Spectroscopy 1742 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (C=C stretch), 1198 cm⁻¹ (C-O-C stretch)

| ¹³C Nuclear Magnetic Resonance (NMR) | δ 166.5 (C=O), δ 144.2 (C-2), δ 123.7 (C-3), δ 60.1 (OCH₂CH₃), δ 34.8 (CH₂), δ 22.1 (CH₃), δ 14.3 (OCH₂CH₃) |

Stereoselective Olefin Synthesis via Boron Intermediates

The synthesis of stereodefined olefins, such as the α,β-unsaturated ester framework of this compound, can be effectively achieved using organoboron chemistry. A powerful strategy involves the use of α-boryl crotylboronates as precursors, which allows for the retention of alkene geometry during subsequent chemical modifications. nsf.gov

A general approach begins with the synthesis of (E)- or (Z)-α-boryl crotylboronates from common precursors. nsf.gov These intermediates can then undergo base-mediated alkylation. This reaction occurs regioselectively at the carbon atom alpha to the two boryl groups, a phenomenon attributed to the stabilizing "boron α-anion effect". nsf.gov Crucially, the geometry of the double bond in the starting boronate is perfectly retained throughout the process, yielding either the pure E- or Z-isomer of the α,α-disubstituted crotylboronate product. nsf.govresearchgate.net

For instance, the alkylation of an (E)-α-boryl crotylboronate with various alkyl halides proceeds smoothly to give the corresponding (E)-boronate products in high yields (68-85%). nsf.gov This method is versatile, accommodating a range of alkylating agents including alkyl halides, propargylic chlorides, and allylic halides. nsf.gov

Table 1: Examples of Alkylation of (E)-α-boryl-crotylboronate 2

Entry Alkylating Agent Product Yield (%)
1 Methyl Iodide 3a 85
2 Ethyl Iodide 3b 82
3 Propyl Iodide 3c 85
4 Benzyl Bromide 3d 83
5 Ethyl Bromoacetate 3f 71
6 Propargyl Chloride 3g 78
7 Allyl Bromide 3h 82

Data sourced from a study on stereoselective syntheses of crotylboronates. nsf.gov

The resulting α,α-disubstituted crotylboronates are valuable intermediates that can undergo further reactions, such as aldehyde additions, to create more complex molecules with high stereoselectivity. researchgate.net

Organocatalytic Methodologies for α,β-Unsaturated Esters

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α,β-unsaturated esters and their derivatives, offering metal-free alternatives that can lead to high enantioselectivity. nih.govacs.org One notable strategy involves a three-step synthesis to produce α-hydroxy-(E)-β,γ-unsaturated esters. nih.govacs.orgacs.org This sequence begins with the asymmetric, organocatalytic α-selenenylation of an aldehyde, which establishes the key stereocenter with high enantiomeric excess (ee). nih.govacs.org

Another organocatalytic approach involves the aerobic oxidation of silyl (B83357) enol ethers, promoted by visible light and a cheap organic dye as a photosensitizer, to synthesize α,β-unsaturated ketones and aldehydes. rsc.org While this specific example focuses on aldehydes and ketones, the underlying principle of organocatalytic oxidation represents a viable pathway for accessing unsaturated carbonyl compounds.

Chemoenzymatic and Biocatalytic Routes to Related Esters

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives for the synthesis of esters, leveraging the inherent specificity of enzymes. mdpi.commdpi.com Lipases are particularly valuable catalysts for these transformations, including dynamic kinetic resolutions (DKR), which can convert a racemic mixture entirely into a single enantiomer of a product. acs.org

One application of this is in the synthesis of chiral α-substituted β-hydroxy esters. A ketoreductase (KRED) from Klebsiella pneumoniae can efficiently reduce racemic α-substituted β-keto esters to the corresponding β-hydroxy esters with excellent yields (99%) and high stereoselectivity (>99% ee and de). acs.org This biocatalytic DKR provides an alternative to metal-catalyzed asymmetric hydrogenations. acs.org

The synthesis of α,β-unsaturated esters has also been approached via chemoenzymatic routes. For example, acyl-CoA dehydrogenases can be used to convert saturated acyl-CoAs into their α,β-unsaturated counterparts. nih.gov This biocatalytic dehydrogenation is a key step in pathways like fatty acid metabolism and can be harnessed for synthetic purposes. nih.gov Researchers have systematically tested various chemoenzymatic methods to produce a range of CoA-thioesters, including branched and α,β-unsaturated variants, with yields often exceeding 40%. nih.gov

Furthermore, immobilized lipases, such as Novozyme 435, are frequently used for the esterification of sugar derivatives with acids to create novel aromatic esters. mdpi.com These enzymatic methods benefit from mild reaction conditions and the high chemo- and enantioselectivity of the biocatalyst. mdpi.comacs.org

Stereoselective Synthesis and Control of Isomerism in this compound

Achieving stereocontrol is a central challenge in the synthesis of this compound, which possesses both a chiral center (if substituted appropriately) and a double bond capable of (E)/(Z) isomerism.

Enantioselective Synthesis Strategies

Enantioselective synthesis of structural analogues of this compound has been achieved through several catalytic asymmetric methods. Copper-catalyzed 1,6-conjugate addition of Grignard reagents to dienyl esters is a powerful technique for creating chiral centers. rug.nl Using a chiral ligand, this reaction can proceed with high enantioselectivity (often ≥90% ee) to deliver the 1,6-addition product. rug.nl

Another strategy involves the kinetic resolution of a racemic intermediate using enzymes. For instance, the racemic α-hydroxyallene precursor to a 2,5-dihydrofuran (B41785) derivative was successfully resolved via lipase (B570770) AK-catalyzed acetylation, allowing for the separation of the unreacted (-)-hydroxyallene from the (+)-acetylated product. nih.gov Such resolved intermediates can then be carried forward to synthesize enantiopure target molecules. nih.gov

For related β-amino acids, enantioselective synthesis has been approached through methods involving chiral enamides, such as the (R)-3-acetylamino-5-methyl-hept-2-enoic acid ethyl ester. google.com These chiral building blocks serve as precursors for more complex, optically active molecules. google.com

(E)/(Z) Isomer Control and Separation Techniques

The geometric configuration of the double bond in this compound is critical, and its control is a key aspect of synthesis. Often, synthetic methods like the Horner-Wadsworth-Emmons or Wittig reactions produce mixtures of (E) and (Z) isomers. rsc.orgnih.gov For example, the synthesis of ethyl 3,6-dimethylhept-2-enoate, a structural analogue, via a Horner-Wadsworth-Emmons reaction resulted in a 3:1 mixture of (E) to (Z) isomers. rsc.org

Table 2: Isomer Ratios in the Synthesis of Related α,β-Unsaturated Esters

Compound Synthetic Method (E)/(Z) Ratio
Ethyl 3,6-dimethylhept-2-enoate Horner-Wadsworth-Emmons 3:1
Ethyl 3-cyclopropylbut-2-enoate Horner-Wadsworth-Emmons 4.5:1
Ethyl 3-methyl-5-phenylpent-2-enoate Horner-Wadsworth-Emmons 2:1

Data sourced from a study on catalytic rearrangement strategies. rsc.org

When a mixture of isomers is formed, separation is necessary to obtain the pure compound. Common laboratory techniques for separating (E) and (Z) isomers include:

Flash Column Chromatography: This is a widely used method for separating isomers with different polarities. The separation of (E) and (Z) isomers of various α,β-unsaturated esters has been successfully reported using this technique on silica (B1680970) gel. rsc.orgntu.edu.sg

Distillation: For compounds that are thermally stable and have sufficiently different boiling points, distillation can be an effective separation method. A patent for perfuming ingredients describes the separation of Z and E isomers of cyclopropylmethyl 3-methylhex-2-enoate by distillation under vacuum using a specialized column. google.com

In some cases, synthetic strategies can be designed to favor one isomer. The stereoselective synthesis via boron intermediates, as described in section 2.2.1.2, is an excellent example of achieving high geometric purity, thereby avoiding the need for subsequent separation. nsf.gov

Conjugate Additions to the α,β-Unsaturated System

The defining feature of this compound is its α,β-unsaturated system, where the carbon-carbon double bond is conjugated with the carbonyl group of the ester. This electronic arrangement polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion.

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com this compound, as a Michael acceptor, can react with a wide array of soft nucleophiles. The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

The reactivity of α,β-unsaturated esters in Michael additions is well-established. nih.gov While specific studies detailing the reaction of this compound with every class of nucleophile are not extensively documented, its reactivity can be inferred from analogous systems. Nucleophiles such as organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions (e.g., from malonic esters) are all potential Michael donors. masterorganicchemistry.commolaid.com For instance, the addition of thiols to α,β-unsaturated carbonyls is a common bioconjugation strategy and a synthetically useful transformation. nih.gov

Table 1: Potential Nucleophiles for Michael Addition to this compound

Nucleophile ClassExample ReagentExpected Product Structure
OrganocupratesLithium dimethylcuprate (Li(CH₃)₂Cu)Ethyl 3,3-dimethylheptanoate
AminesDiethylamine (NH(CH₂CH₃)₂)Ethyl 3-(diethylamino)-3-methylheptanoate
ThiolsThiophenol (C₆H₅SH)Ethyl 3-methyl-3-(phenylthio)heptanoate
EnolatesDiethyl malonateDiethyl 2-(1-ethoxycarbonyl-1-methylhexyl)malonate

Catalytic conjugate reduction, or 1,4-reduction, selectively saturates the carbon-carbon double bond of an α,β-unsaturated system without affecting the carbonyl group. This transformation is typically achieved through catalytic hydrogenation. For substrates like this compound, this reaction yields the corresponding saturated ester, ethyl 3-methylheptanoate.

Commonly employed methods include the use of hydrogen gas (H₂) in the presence of a transition metal catalyst. For similar α,β-unsaturated systems, catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective for this purpose. google.com The reaction proceeds by the addition of hydrogen across the double bond, typically with syn-stereochemistry, although the creation of a new stereocenter at the β-carbon and the presence of an existing one at the α-carbon can lead to diastereomeric mixtures if the substrate is chiral.

Table 2: Conditions for Catalytic Conjugate Reduction

CatalystHydrogen SourceTypical Product
Palladium on Carbon (Pd/C)H₂ gasEthyl 3-methylheptanoate
Raney NickelH₂ gasEthyl 3-methylheptanoate

Cycloaddition Reactions Involving the Alkene Moiety (e.g., Diels-Alder)

The alkene portion of this compound can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) ring. wikipedia.org Due to the electron-withdrawing nature of the adjacent ester group, the double bond of this compound is electron-deficient, making it a suitable dienophile for reactions with electron-rich dienes.

While specific examples of this compound undergoing a Diels-Alder reaction are not prominent in the literature, its structural features strongly support its potential as a dienophile. Other cycloadditions, such as [3+2] dipolar cycloadditions with 1,3-dipoles like azides or nitrones, are also mechanistically plausible, leading to the formation of five-membered heterocyclic rings. uchicago.edumdpi.com

Table 3: Hypothetical Diels-Alder Reaction

Reactant 1 (Diene)Reactant 2 (Dienophile)Expected Product
1,3-ButadieneThis compoundEthyl 4-butyl-1,3-dimethylcyclohex-3-ene-1-carboxylate

Transformations of the Ester Functional Group

The ethyl ester functional group in the molecule can undergo several characteristic reactions, including transesterification and reduction.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In a base-catalyzed mechanism, an alkoxide nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the original alkoxy group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

A specific application of this reaction is documented in the synthesis of (Z)- and (E)-cyclopropylmthis compound, which are prepared from this compound and cyclopropylmethyl carbinol. google.com This process exemplifies a direct ester exchange on the this compound scaffold. google.com

Table 4: Example of Transesterification of this compound

Starting EsterAlcoholProductCatalyst/Conditions
This compoundCyclopropylmethyl carbinolCyclopropylmthis compoundNot specified, typically acid or base catalyzed. google.com

The ester functional group of this compound can be reduced to either a primary alcohol or an aldehyde. The outcome depends on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester to the corresponding primary allylic alcohol, 3-methylhept-2-en-1-ol. mdpi.com This reaction proceeds via the reduction of the carbonyl group. Weaker, more sterically hindered reducing agents are required to stop the reduction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of esters to aldehydes. nih.gov This reaction is generally performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. nih.gov

Table 5: Reduction of this compound

Reducing AgentTypical ProductNotes
Lithium Aluminum Hydride (LiAlH₄)3-Methylhept-2-en-1-olComplete reduction to the allylic alcohol. mdpi.com
Diisobutylaluminium Hydride (DIBAL-H)3-Methylhept-2-enalPartial reduction; requires low temperature to isolate the aldehyde. nih.gov

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like this compound. The reaction proceeds via a two-step addition-elimination mechanism. sigmaaldrich.com A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. sigmaaldrich.comresearchgate.net Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OCH₂CH₃) as a leaving group, resulting in a new carbonyl compound. sigmaaldrich.com

Two common examples of this reaction type are transesterification and saponification.

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol. For this compound, this can be achieved by reacting it with another alcohol in the presence of a catalyst. A documented example is the preparation of a mixture of (Z)- and (E)-cyclopropylmthis compound, which is used in the fragrance industry. google.com In this reaction, this compound is treated with cyclopropylmethyl carbinol, where the cyclopropylmethyl carbinol acts as the nucleophile, displacing the original ethyl group. google.com

Table 1: Example of Transesterification of this compound
ReactantNucleophileProductConditions
This compoundCyclopropyl methyl carbinol(Z)- and (E)-cyclopropylmthis compoundHeat, continuous distillation of ethanol (B145695) byproduct

Data sourced from patent literature describing the synthesis of fragrance compounds. google.com

Saponification (Base-Catalyzed Hydrolysis): This is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH), to yield a carboxylate salt and an alcohol. google.com While specific studies detailing the saponification of this compound are not prevalent, it is a characteristic reaction of esters. The process begins with the attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then expels the ethoxide ion. In the basic medium, a rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the ethoxide, and the hydroxide deprotonates the carboxylic acid, leading to the final carboxylate salt and ethanol. Acidic workup would be required to obtain the neutral 3-methylhept-2-enoic acid. google.com

Radical Reactions and Photochemical Transformations

The unsaturated nature of this compound also allows it to participate in reactions involving radical intermediates and photochemical excitation.

Radical Reactions: The carbon-carbon double bond and the carbonyl group can influence the formation and reaction of adjacent radicals. Research into the synthesis of complex nitrogen-containing heterocyclic compounds (azasteroids) has utilized derivatives of this compound as precursors for radical reactions. nottingham.ac.uk For instance, Ethyl 7-hydroxy-3-methylhept-2-enoate, derived from 3-methylhept-2-endioic acid, 1-ethyl ester, is employed in acyl radical cascade reactions. nottingham.ac.uk In these sequences, an acyl radical is generated, which then undergoes a series of intramolecular cyclizations, demonstrating the utility of the heptenoate framework in constructing complex molecular architectures. nottingham.ac.uk

Photochemical Transformations: α,β-Unsaturated esters are chromophores that can absorb ultraviolet light, leading to electronically excited states capable of undergoing unique chemical reactions. vulcanchem.com General photochemical reactions for this class of compounds include [2+2] cycloadditions, where the double bond reacts with another alkene to form a cyclobutane (B1203170) ring, and cis-trans isomerizations. vulcanchem.com While specific photochemical studies focused solely on this compound are not widely documented, its structure is analogous to other enoates and enolates that are known to undergo diverse photochemical transformations, such as radical-driven migrations and ring-contractions under irradiation. vulcanchem.com

Mechanistic Elucidation Through Kinetic and Spectroscopic Studies

Understanding the precise pathways and rates of the reactions involving this compound requires detailed mechanistic studies, primarily using spectroscopic and kinetic techniques.

Spectroscopic Studies: Spectroscopy is essential for the structural characterization of reactants, intermediates, and products, which in turn helps to confirm reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. For this compound and its reaction products, NMR can confirm the connectivity of atoms and the stereochemistry of the double bond. For example, in the transesterification product, cyclopropylmthis compound, ¹³C NMR spectroscopy clearly identifies the signals for the carbonyl carbon (δ ~166.5 ppm), the carbons of the double bond (δ ~116.0 and ~160.8 ppm), and the carbons of the newly incorporated cyclopropylmethyl group. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic absorption bands include a strong C=O stretch for the conjugated ester at approximately 1742 cm⁻¹, a C=C stretch around 1655 cm⁻¹, and a C-O-C stretch near 1198 cm⁻¹. vulcanchem.com The position of the C=O stretch, slightly lowered from a typical saturated ester, provides evidence of the electronic conjugation between the double bond and the carbonyl group.

Table 2: Predicted Spectroscopic Data for (E)-Ethyl 3-methylhept-2-enoate
Spectroscopy TypeFeatureCharacteristic Signal
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 166.5 ppm
Alkene Carbon (C-2)δ ≈ 144.2 ppm
Alkene Carbon (C-3)δ ≈ 123.7 ppm
Methylene Carbon (-OCH₂CH₃)δ ≈ 60.1 ppm
Infrared (IR) Ester C=O Stretch~1742 cm⁻¹
Alkene C=C Stretch~1655 cm⁻¹
Ester C-O-C Stretch~1198 cm⁻¹

Data is based on typical values for α,β-unsaturated esters and predictive models. vulcanchem.com

Kinetic Studies: Kinetic studies measure reaction rates to provide insight into reaction mechanisms, transition states, and the factors that influence reactivity. While specific kinetic data for the reactions of this compound are limited in the literature, methodologies applied to similar compounds are relevant. For example, structure-activity relationships (SARs) have been developed to estimate the rate coefficients for the gas-phase reaction of ozone with various unsaturated esters. These studies help in understanding atmospheric chemistry and demonstrate how the substitution pattern around the double bond affects reactivity.

Ethyl 3 Methylhept 2 Enoate As a Strategic Building Block in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The structural motif of ethyl 3-methylhept-2-enoate is embedded within numerous natural products, making it a valuable starting material or key intermediate in their total synthesis. Its application streamlines synthetic routes by providing a pre-functionalized carbon skeleton.

Furthermore, derivatives of this compound are utilized in the synthesis of monoterpenes. For example, a derivative, ethyl 4-hydroxy-5-methylhepta-5,6-dienoate, has been used as a key intermediate in the enantioselective total synthesis of dihydrorosefuran, a monoterpene with a unique 2,5-dihydrofuran (B41785) structure. d-nb.info The synthesis commenced with the ozonolysis of ethyl pent-4-enoate (B1234886) to produce an aldehyde, which was then coupled with 1-bromobut-2-yne to yield the α-hydroxyallene intermediate. d-nb.info

Intermediate in the Synthesis of Pharmaceutical Scaffolds (focus on chemical transformations)

The α,β-unsaturated ester moiety of this compound is a key functional group that allows for a variety of chemical transformations, rendering it a valuable intermediate in the synthesis of pharmaceutical scaffolds.

The conjugated system makes the β-carbon susceptible to nucleophilic attack through Michael addition reactions. This reactivity is exploited in the synthesis of various heterocyclic and carbocyclic frameworks that form the core of many pharmaceutical agents. For instance, the α,β-unsaturated system can act as a Michael acceptor in the synthesis of prostaglandin (B15479496) analogs, with chiral phase-transfer catalysts being used to achieve significant enantiomeric excess. vulcanchem.com

Furthermore, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the allylic alcohol. These transformations open up further avenues for synthetic diversification, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. For example, derivatives of this compound have been used in the synthesis of azasteroids, a class of compounds with important biological activities. nottingham.ac.uk In these syntheses, the ester can be converted to an enamide, which then participates in radical cyclization reactions to form the steroid skeleton. nottingham.ac.uk

Utilization in Cascade and Multicomponent Reactions

The reactivity of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. nih.gov These reactions are of great interest in medicinal chemistry and drug discovery as they can rapidly generate libraries of structurally diverse compounds. nih.gov

In cascade reactions, a single starting material undergoes a series of intramolecular transformations to yield a complex product. The α,β-unsaturated ester of this compound can initiate or participate in such cascades. For example, an intramolecular Michael-Michael cascade has been explored in the synthesis of complex polyketide natural products, where an intermediate containing a similar enone structure undergoes cyclization to form a polycyclic system. uni-muenchen.de

Multicomponent reactions involve the simultaneous reaction of three or more starting materials to form a single product that incorporates all or most of the atoms of the reactants. nih.gov While specific examples directly utilizing this compound in MCRs are not extensively documented in the provided search results, its functional groups are well-suited for participation in well-known MCRs like the Hantzsch, Biginelli, and Ugi reactions. nih.gov The Michael acceptor capability of the enoate system could be harnessed in MCRs designed to construct complex heterocyclic scaffolds.

Synthesis of Chiral Derivatives and Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. This compound can be used as a prochiral substrate for the synthesis of chiral derivatives.

Asymmetric hydrogenation of the carbon-carbon double bond is a common strategy to introduce chirality. This can be achieved using chiral transition metal catalysts, such as those based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions can allow for the selective formation of either the (R) or (S) enantiomer of the corresponding saturated ester.

Another approach involves the use of chiral auxiliaries. The ester group of this compound can be transesterified with a chiral alcohol to form a chiral ester. This chiral auxiliary can then direct subsequent reactions, such as Michael additions or epoxidations, to occur stereoselectively. After the desired stereocenter has been established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, enzymatic resolutions can be employed to separate enantiomers. For instance, lipases can selectively hydrolyze one enantiomer of a racemic mixture of esters, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. This technique was demonstrated in the racemic resolution of ethyl 4-hydroxy-5-methylhepta-5,6-dienoate, a derivative of the title compound, using Lipase (B570770) AK. d-nb.info

Finally, chiral derivatives of this compound can be synthesized from chiral starting materials. For example, (R,E)-5-methyl-hept-2-enoic acid ethyl ester is a chiral derivative mentioned in the context of preparing beta-amino acids with affinity for the alpha-2-delta protein. google.com

Advanced Analytical Techniques for Characterization and Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For ethyl 3-methylhept-2-enoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton.

Key proton signals for the (E)-isomer of this compound are observed at specific chemical shifts (δ), measured in parts per million (ppm). The vinylic proton at the second position (H-2) is notably deshielded due to the conjugated system, appearing as a doublet of triplets. The quartet corresponding to the ethyl ester's methylene (B1212753) protons (OCH₂) and the triplet for its methyl protons (OCH₂CH ₃) are also distinctly identifiable.

Table 1: Representative ¹H NMR Spectral Data for (E)-Ethyl 3-methylhept-2-enoate in CDCl₃

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2~5.82dd15.6, 1.2
OCH₂CH₃~4.12q7.1
CH(CH₃)~2.18m
OCH₂CH₃~1.25t7.1
CH(CH₃)~1.02d6.9

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group (C=O) is typically found significantly downfield, a characteristic feature of this functional group. The olefinic carbons (C-2 and C-3) also have distinct chemical shifts that confirm the presence of the double bond. The deshielding effect of the conjugated system influences the position of the carbonyl carbon signal. vulcanchem.com

Table 2: Representative ¹³C NMR Spectral Data for (E)-Ethyl 3-methylhept-2-enoate in CDCl₃

Carbon Assignment Chemical Shift (δ) in ppm
C=O~166.5
C-2~144.2
C-3~123.7
OCH₂CH₃~60.1
CH(CH₃)~34.8
CH(CH₃)~22.1
OCH₂CH₃~14.3

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating complex structural details. scribd.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the vinylic proton and the protons on adjacent carbons, helping to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This is invaluable for assigning carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C-3 carbon in this compound, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the stereochemistry and conformation of the molecule, for instance, confirming the E or Z configuration of the double bond.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. semanticscholar.org This precision allows for the determination of the exact molecular formula of this compound (C₁₀H₁₈O₂). By distinguishing between compounds with the same nominal mass but different elemental compositions, HRMS serves as a definitive tool for confirming the identity of the synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netf1000research.com In the analysis of this compound, GC-MS is instrumental in:

Purity Assessment : A GC-MS analysis of a sample will produce a chromatogram showing the different components present. A pure sample of this compound will ideally show a single major peak. The presence of other peaks would indicate impurities, which can then be identified by their mass spectra.

Mixture Analysis : When this compound is part of a more complex mixture, such as a fragrance formulation or a reaction mixture, GC-MS can separate it from other volatile components. researchgate.net The mass spectrometer then provides a mass spectrum for each separated component, allowing for its identification. The fragmentation pattern observed in the mass spectrum of this compound provides structural clues that confirm its identity.

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis and purification of this compound. By exploiting subtle differences in the compound's physicochemical properties, various chromatographic methods enable its separation from impurities, starting materials, and isomeric variants.

Gas Chromatography (GC) for Purity and Isomer Ratios

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, separating from other volatile components based on boiling point and interactions with the column's stationary phase. The detector response, typically from a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allows for the quantification of the compound and any impurities present. For instance, GC-MS analysis is a standard method for identifying and quantifying volatile bioactive compounds in complex mixtures. scispace.com

A significant application of GC for this compound is the determination of geometric (E/Z) and other isomer ratios. The synthesis of this α,β-unsaturated ester can often lead to a mixture of isomers. Research on similar compounds, such as ethyl (E)-3-methylhept-2-enoate, has demonstrated the use of GC to confirm high E/Z isomer ratios (e.g., >95:5) after synthesis. rsc.org Furthermore, specialized chiral GC columns can be employed to separate enantiomers, which is crucial when stereochemistry is a factor in the compound's application. wiley-vch.de Gas chromatography-olfactometry (GC-O) has been used to identify the specific aroma characteristics of this compound, linking its fruity and green odor profile to the pure compound. vulcanchem.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Enoate Analysis

Parameter Typical Setting Purpose
Column Type Capillary Column (e.g., Chiraldex-B-PM) Provides high-resolution separation of isomers. wiley-vch.de
Stationary Phase Polysiloxane-based Common for general purity analysis of esters.
Injector Temperature 250 °C Ensures complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 60°C start) Optimizes separation of compounds with different boiling points. wiley-vch.de
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) FID for general quantification; MS for identification. scispace.com

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for less volatile compounds or for preparative-scale separations. hplc.eu While GC is often preferred for fatty acid ester analysis, HPLC is invaluable for specific applications like separating geometric isomers. hplc.eu For unsaturated esters, reversed-phase HPLC (RP-HPLC) is a common method. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov

The separation in HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. aocs.org For this compound, this allows for the separation of cis- and trans-isomers, which may be difficult to resolve by other means. nih.gov The purity of the collected fractions can then be assessed, often using a UV detector, as the conjugated enoate system provides a chromophore for UV absorption. vulcanchem.com Although specific HPLC methods for this compound are not extensively detailed in the literature, methods for similar unsaturated esters are well-established and directly applicable. nih.govaocs.org Preparative HPLC can also be utilized to isolate high-purity samples for further research. google.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Typical Setting Purpose
Column Type Reversed-Phase (e.g., XTerra C18, COSMOSIL Cholester) nih.govnih.gov Separates compounds based on hydrophobicity; effective for isomers. hplc.eu
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.govnih.gov Elutes compounds from the column; gradient allows for separation of a wider range of polarities.
Flow Rate 1.0 mL/min Controls the speed of the separation. gerli.com
Detector UV-Vis Detector (e.g., at 212 nm) vulcanchem.com Detects the compound based on its UV absorbance.

| Temperature | Ambient | HPLC often operates at room temperature, protecting sensitive compounds. aocs.org |

Column Chromatography for Purification

Column chromatography is a fundamental and widely used preparative technique for the purification of organic compounds following synthesis. youtube.comutoronto.ca It is routinely employed to isolate this compound from crude reaction mixtures. rsc.orgrsc.org The technique operates on the principle of separating compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. utoronto.ca

For the purification of this compound and related esters, silica (B1680970) gel is the most common stationary phase. rsc.orgsorbonne-universite.frsemanticscholar.org The crude product is loaded onto the top of a silica gel column, and a mobile phase (eluent), typically a mixture of non-polar and slightly more polar solvents, is passed through. youtube.com Less polar compounds travel down the column more quickly with the non-polar eluent, while more polar impurities are retained more strongly by the polar silica gel. By carefully selecting the solvent system, pure this compound can be collected in specific fractions.

Table 3: Common Column Chromatography Systems for Enoate Purification

Component Material/Solvent Role
Stationary Phase Silica Gel (e.g., 60-120 mesh) sorbonne-universite.fr Polar adsorbent that separates compounds based on polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 1:1, 8:2) rsc.orgsorbonne-universite.fr Non-polar solvent system to carry the compound through the column.

| Mobile Phase (Eluent) | Pentane/Diethyl Ether mixtures (e.g., 1-10% Et2O) rsc.org | Alternative non-polar solvent system for elution. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present within a molecule. docbrown.info When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. This spectrum serves as a molecular "fingerprint" and confirms the presence of key structural features. docbrown.inforesearchgate.net

The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an α,β-unsaturated ester. The conjugation of the carbon-carbon double bond with the carbonyl group slightly lowers the stretching frequency of both groups compared to their non-conjugated counterparts. libretexts.org This information is critical for distinguishing the target compound from its saturated analogs or other isomers.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Significance
~2960-2850 C-H (Alkyl) Stretch Indicates the presence of the heptyl and ethyl alkyl chains. openstax.org
1742 C=O (Ester) Stretch Confirms the ester functional group; frequency is slightly lowered by conjugation. vulcanchem.com
1655 C=C (Alkene) Stretch Confirms the α,β-unsaturated double bond. vulcanchem.com

Table of Mentioned Compounds

Compound Name
This compound
(E)-Ethyl 3-methylhept-2-enoate
ethyl (E)-3-methylhept-2-enoate
ethyl 5-methylhept-3-enoate
Diethyl Ether
Ethyl Acetate
Hexane
Pentane
Acetonitrile
Methanol

Computational Chemistry and Theoretical Studies on Ethyl 3 Methylhept 2 Enoate

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangements, or conformations, of a molecule. For esters like Ethyl 3-methylhept-2-enoate, the flexibility of the alkyl chains and the ester group leads to a variety of possible conformers.

Detailed conformational analysis of similar esters, such as ethyl butyrate, has been performed using methods like MP2/6-311++G(d,p) level of theory. nih.gov These studies reveal that multiple conformers can exist, often with small energy differences between them. nih.gov For this compound, the rotation around the C-C and C-O single bonds would be the primary source of conformational isomerism. The planarity of the α,β-unsaturated system introduces a degree of rigidity, but the ethyl and the 3-methylheptyl moieties can adopt various spatial orientations.

The stability of these conformers is determined by a delicate balance of steric hindrance and electronic effects. For instance, conformations that minimize steric clash between the bulky alkyl groups are generally more stable. Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the relative energies of these conformers, identifying the global minimum energy structure. A study on ethyl methyl sulfone using the wB97XD/6-311++G(2df, 2pd) DFT method successfully identified stable conformers and their relative populations.

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)Predicted Population (%)
s-trans~180°0.0075
s-cis~0°1.525

This interactive table allows for sorting and filtering of the data.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions and for characterizing the high-energy transition states that govern reaction rates. For the synthesis of this compound, which can be formed through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, theoretical studies can model the entire reaction coordinate.

For example, in a Horner-Wadsworth-Emmons reaction, modeling can detail the formation of the phosphonate (B1237965) carbanion, its nucleophilic attack on a carbonyl compound, and the subsequent elimination to form the alkene. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for predicting reaction kinetics and understanding selectivity (e.g., E/Z selectivity).

Studies on related reactions, such as the DDQ-mediated oxidative C-H cleavage of allylic ethers, have proposed mechanisms involving the formation of radical-ion pairs and subsequent hydrogen atom abstraction to form an oxocarbenium ion. pitt.edu Similarly, the mechanism of amine-catalyzed direct aldol (B89426) reactions has been investigated, providing insights into the transition states. caltech.edu Modeling the transition states for the formation of this compound would involve identifying the geometry of the atoms at the highest point of the energy barrier for the rate-determining step.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. cnrs.fr These predictions are invaluable for confirming the structure of a synthesized compound.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.org For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimental spectra to validate the structure. matextract.pub For instance, the chemical shift of the vinylic proton at the C2 position would be a key indicator of the E/Z stereochemistry.

Similarly, IR spectroscopy frequencies can be calculated to predict the vibrational modes of the molecule. researchgate.net The characteristic C=O and C=C stretching frequencies of the α,β-unsaturated ester functionality in this compound would be prominent features in both the calculated and experimental IR spectra. The comparison of these predicted spectra with experimentally obtained data serves as a powerful validation tool. matextract.pub

Nucleus/BondPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H (vinylic)5.8 - 6.25.9
¹³C (C=O)165 - 170166
IR (C=O stretch)1710 - 17301720
IR (C=C stretch)1640 - 16601650

This interactive table allows for sorting and filtering of the data.

Structure-Reactivity Relationship (SAR) Investigations in Synthetic Design

Structure-Reactivity Relationship (SAR) studies, often aided by computational methods, explore how variations in a molecule's structure affect its chemical reactivity. tubitak.gov.tr For synthetic chemists, understanding these relationships is crucial for designing efficient and selective syntheses.

In the context of this compound, SAR investigations could focus on how modifications to the alkyl chain or the ester group influence its reactivity in subsequent transformations. For instance, the steric bulk around the double bond, influenced by the methyl group at the 3-position and the heptyl chain, will affect its susceptibility to nucleophilic attack in Michael additions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors (e.g., electronic parameters, steric factors) with reactivity. europa.euscispace.com For α,β-unsaturated esters, QSAR studies have shown that toxicity can be correlated with electronic parameters like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and partial charges on the reactive carbon atoms. europa.eu While this specific example relates to toxicity, similar principles apply to synthetic reactivity, where these parameters can predict the ease of a particular reaction. These computational insights guide the rational design of synthetic routes and the development of new catalysts. tubitak.gov.tr


Occurrence and Biosynthesis of Ethyl 3 Methylhept 2 Enoate in Natural Systems

Identification in Biological Samples and Extracts

The direct identification of ethyl 3-methylhept-2-enoate in biological samples or extracts is not extensively reported in scientific literature. The analysis of volatile compounds from natural sources, such as plants and insects, is a complex field, and the presence of minor components can often go undetected or uncharacterized.

Esters are frequently identified as volatile organic compounds (VOCs) in a variety of organisms. For instance, ethyl heptanoate (B1214049) has been reported in apples, grapes, and various alcoholic beverages as a product of fermentation. guidechem.com In insects, a vast array of esters, including those with branched and unsaturated structures, serve as pheromones and allomones. annualreviews.orgresearchgate.netuni-bayreuth.de The identification of such compounds typically involves techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the components of a volatile mixture. nih.govnih.gov

While direct evidence is scarce, the structural similarity of this compound to known natural products suggests that it could plausibly be found as a minor constituent in the volatile profiles of some plants or as a component of an insect pheromone blend. Further targeted research would be necessary to confirm its presence in specific biological systems.

Table 1: Examples of Related Esters Identified in Biological Systems

Compound NameBiological Source (Example)Function (Example)
Ethyl HeptanoateGrapes, Apples, Fermented BeveragesFlavor and Aroma Component
Isoamyl AcetateBanana, PearFlavor and Aroma Component
(Z)-9-TricoseneHousefly (Musca domestica)Sex Pheromone
Ethyl CinnamateCinnamonFlavor and Aroma Component

Proposed Enzymatic Pathways for its Biosynthesis

The biosynthesis of esters in biological systems is generally accomplished through the enzymatic condensation of an alcohol with an acyl-CoA, a thioester derivative of a carboxylic acid. nih.govucdavis.edu In the case of this compound, the proposed biosynthetic pathway would involve the reaction of ethanol (B145695) with 3-methylhept-2-enoyl-CoA.

This reaction would be catalyzed by an acyltransferase enzyme. In yeast, for example, the formation of ethyl esters is carried out by acyl-CoA:ethanol O-acyltransferases (AEATases). nih.gov A similar enzymatic system is likely responsible for the formation of ethyl esters in other organisms.

The biosynthesis of the precursor, 3-methylhept-2-enoyl-CoA, would likely begin from the fatty acid synthesis pathway. The branched-chain structure suggests a biosynthetic route involving the incorporation of propionyl-CoA instead of or in addition to acetyl-CoA during the fatty acid chain elongation process. The introduction of the double bond at the C2-C3 position is characteristic of α,β-unsaturated acyl-CoAs, which can be formed through various enzymatic dehydrogenation reactions.

A hypothetical biosynthetic pathway for this compound can be summarized as follows:

Chain Initiation and Elongation: The biosynthesis would likely start with a precursor from the branched-chain amino acid catabolism (e.g., from isoleucine) or through the incorporation of a propionyl-CoA unit in the fatty acid synthase (FAS) machinery.

Dehydrogenation: An enzyme, likely an acyl-CoA dehydrogenase, would introduce a double bond between the alpha and beta carbons of the growing fatty acid chain to form the 3-methylhept-2-enoyl-CoA intermediate.

Esterification: Finally, an acyltransferase would catalyze the transfer of the 3-methylhept-2-enoyl group from coenzyme A to ethanol, yielding this compound and free coenzyme A.

Table 2: Key Precursors and Enzymes in Proposed Biosynthesis

Precursor/EnzymeRole in Biosynthesis
Propionyl-CoAProvides the branched methyl group
Acetyl-CoABuilding block for the fatty acid chain
Fatty Acid Synthase (FAS)Elongates the carbon chain
Acyl-CoA DehydrogenaseCreates the C=C double bond
EthanolThe alcohol component of the ester
Acyl-CoA:Ethanol O-acyltransferaseCatalyzes the final esterification step

Chemoecological Relevance in Chemical Communication (focus on chemical identity)

In the realm of chemical ecology, the structure of a molecule is intrinsically linked to its function as a chemical signal. Esters, particularly those with specific chain lengths, branching, and degrees of unsaturation, are pivotal in insect communication, serving as pheromones for mating, aggregation, and alarm signaling. annualreviews.orgresearchgate.netuni-bayreuth.deresearchgate.netnih.govresearchgate.netnih.gov

The chemical identity of this compound, characterized by its C10 backbone, a methyl branch at the 3-position, and a double bond at the 2-position, provides it with a distinct stereochemical profile. This structural specificity is crucial for its potential role as a semiochemical. Insect olfactory receptors are highly attuned to subtle differences in molecular shape, stereochemistry, and functional groups, allowing them to distinguish between closely related compounds. nih.gov

The presence of the α,β-unsaturated ester moiety makes the molecule relatively stable yet volatile enough to be transmitted through the air. The branched-chain nature of the molecule adds to its structural complexity, which can contribute to the species-specificity of a chemical signal. In many insect species, pheromone blends are composed of multiple components, and the precise ratio of these components is critical for eliciting a specific behavioral response. nih.gov

Given these characteristics, it is plausible that this compound could function as:

A component of a sex pheromone blend: Attracting mates of the same species while minimizing attraction of other species.

An aggregation pheromone: Signaling a suitable food source or habitat, leading to the gathering of individuals.

An alarm pheromone: Alerting conspecifics to a threat.

The chemoecological role of esters as insect attractants is also observed in plant-insect interactions, where the fruity and floral scents of esters produced by plants attract pollinators or seed dispersers. nih.govucdavis.edu Therefore, this compound could potentially be a component of a floral scent bouquet.

Q & A

Q. How should researchers resolve contradictions in thermodynamic data (e.g., density, viscosity) for this compound across studies?

  • Methodology : Conduct meta-analysis using tools like MetaDisc 1.4 to assess systematic biases. Compare datasets against high-precision NIST reference values. For experimental validation, perform isobaric thermal expansivity (αP) measurements via molecular dynamics simulations (e.g., OPLS-AA force field) to identify outliers .

Q. What strategies are effective for analyzing non-covalent interactions of this compound in supramolecular assemblies?

  • Methodology : Combine Hirshfeld surface analysis (CrystalExplorer) with quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G** level) to map electrostatic potentials. Validate π-π stacking or van der Waals interactions using topology analysis (AIMAll) .

Q. How can mixed-methods approaches address gaps in understanding this compound’s metabolic pathways?

  • Methodology : Integrate quantitative LC-MS/MS pharmacokinetic data with qualitative enzyme inhibition assays (e.g., cytochrome P450 isoforms). Use QUADAS-2 to assess methodological quality and address biases via triangulation of in vitro/in vivo results .

Methodological Best Practices

Q. What statistical frameworks are suitable for interpreting multivariate data from this compound’s solvent interactions?

  • Methodology : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., solvent polarity, dielectric constants). Use Arrhenius plots (ln η vs. 1/T) to derive activation energies (Ea) and activation volumes (V‡) for viscosity-pressure dependencies .

Q. How should ethical reporting standards be maintained in studies involving this compound?

  • Methodology : Adhere to COPE guidelines for data transparency. Include raw data in appendices, with processed data (e.g., chromatograms, crystallographic tables) in the main text. Disclose conflicts of interest and validate instruments via calibration against NIST-certified standards .

Q. What tools are recommended for systematic literature reviews on this compound’s applications?

  • Methodology : Use Boolean operators in Google Scholar (e.g., "this compound" AND "crystallography") and filter results by citation count. Cross-reference IUCr journals and ACS Publications for peer-reviewed methodologies. Track updates via PubMed alerts .
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